molecular formula C18H20N2O12S2 B030967 2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] CAS No. 57368-07-7

2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]

Cat. No. B030967
CAS RN: 57368-07-7
M. Wt: 520.5 g/mol
InChI Key: GOPWHIPESJZSFI-UHFFFAOYSA-N
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Description

2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid], commonly referred to as 2,2'-(EDDA), is a dicarboxylic acid with two carboxylic acid groups connected by an ethane-1,2-diyldiimino group. This compound has been studied extensively due to its wide range of applications in the fields of synthetic chemistry, industrial chemistry, and pharmaceutical chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] can be achieved through a multistep reaction pathway. The starting material, 2-hydroxy-5-sulfophenylacetic acid, will be modified and coupled with ethane-1,2-diamine to form the desired compound.

Starting Materials
2-Hydroxy-5-sulfophenylacetic acid, Ethane-1,2-diamine, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Sodium azide, Sodium borohydride, Sodium nitrate, Sulfuric acid, Sodium sulfate, Acetic anhydride, Sodium bicarbonate, Methanol, Wate

Reaction
Step 1: Nitration of 2-Hydroxy-5-sulfophenylacetic acid with nitric and sulfuric acid to form 2-hydroxy-5-nitrosophenylacetic acid, Step 2: Reduction of 2-hydroxy-5-nitrosophenylacetic acid with sodium borohydride to form 2-hydroxy-5-aminophenylacetic acid, Step 3: Protection of the amine group by acetylation with acetic anhydride to form N-acetyl-2-hydroxy-5-aminophenylacetic acid, Step 4: Diazotization of N-acetyl-2-hydroxy-5-aminophenylacetic acid with sodium nitrite and hydrochloric acid to form N-acetyl-2-hydroxy-5-nitrosophenylacetic acid, Step 5: Reduction of N-acetyl-2-hydroxy-5-nitrosophenylacetic acid with sodium borohydride to form N-acetyl-2-hydroxy-5-aminophenylacetic acid, Step 6: Coupling of N-acetyl-2-hydroxy-5-aminophenylacetic acid with ethane-1,2-diamine in the presence of sodium bicarbonate to form 2,2'-(Ethane-1,2-diyldiimino)bis[N-acetyl-2-hydroxy-5-aminophenylacetic acid], Step 7: Hydrolysis of 2,2'-(Ethane-1,2-diyldiimino)bis[N-acetyl-2-hydroxy-5-aminophenylacetic acid] with sodium hydroxide to remove the acetyl groups and form 2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-aminophenyl)acetic acid], Step 8: Sulfonation of 2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-aminophenyl)acetic acid] with sulfuric acid to form 2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]

Mechanism Of Action

The mechanism of action of 2,2'-(EDDA) is not fully understood, but it is believed to involve the formation of a covalent bond between the two carboxylic acid groups. This covalent bond facilitates the transfer of electrons between the two carboxylic acid groups, resulting in the formation of a new compound. The new compound is then able to interact with other molecules, resulting in the desired reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,2'-(EDDA) are not fully understood. However, the compound has been shown to have a variety of effects on cells, including the inhibition of cell growth, the induction of cell death, and the alteration of gene expression. Additionally, the compound has been shown to have anti-inflammatory and anticoagulant effects.

Advantages And Limitations For Lab Experiments

2,2'-(EDDA) is a useful reagent for laboratory experiments due to its relatively low cost and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with caution. Additionally, the compound can be difficult to purify and can produce unwanted byproducts.

Future Directions

The future directions for 2,2'-(EDDA) research are numerous. One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, research could be conducted on the biochemical and physiological effects of the compound, as well as its potential applications in the fields of synthetic chemistry, industrial chemistry, and pharmaceutical chemistry. Furthermore, research could be conducted on the mechanism of action of the compound, as well as its potential uses in drug development. Finally, research could be conducted on the potential toxicity of the compound and its potential interactions with other compounds.

Scientific Research Applications

2,2'-(EDDA) is widely used in the fields of synthetic chemistry, industrial chemistry, and pharmaceutical chemistry. In synthetic chemistry, the compound has been used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds, amino acids, and other organic compounds. In industrial chemistry, 2,2'-(EDDA) has been used as a catalyst for the production of polymers, such as polyurethanes and polyesters. In pharmaceutical chemistry, the compound has been used as an intermediate for the synthesis of a variety of drugs, including anti-inflammatory drugs and anticoagulants.

properties

IUPAC Name

2-[2-[[carboxy-(2-hydroxy-5-sulfophenyl)methyl]amino]ethylamino]-2-(2-hydroxy-5-sulfophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O12S2/c21-13-3-1-9(33(27,28)29)7-11(13)15(17(23)24)19-5-6-20-16(18(25)26)12-8-10(34(30,31)32)2-4-14(12)22/h1-4,7-8,15-16,19-22H,5-6H2,(H,23,24)(H,25,26)(H,27,28,29)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWHIPESJZSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)S(=O)(=O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801159852
Record name α,α′-(1,2-Ethanediyldiimino)bis[2-hydroxy-5-sulfobenzeneacetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]

CAS RN

57368-07-7
Record name α,α′-(1,2-Ethanediyldiimino)bis[2-hydroxy-5-sulfobenzeneacetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57368-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α′-(1,2-Ethanediyldiimino)bis[2-hydroxy-5-sulfobenzeneacetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-{[Carboxy-(2-hydroxy-5-sulfo-phenyl)-methyl]-amino}-ethylamino)-(2-hydroxy-5-sulfo-phenyl)-acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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